2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Medicinal Chemistry Process Chemistry FLT3 Kinase Inhibitor

Critical bifunctional intermediate for Quizartinib (AC220) synthesis via O-alkylation at 7-OH and nitro reduction. Officially designated Quizartinib Impurity 3 for ANDA/QC. Also validated Mtb PanC inhibitor hit (IC50 2.32 μM). Irreplaceable scaffold for pharma R&D and manufacturing.

Molecular Formula C15H9N3O3S
Molecular Weight 311.32
CAS No. 914224-34-3
Cat. No. B2435036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol
CAS914224-34-3
Molecular FormulaC15H9N3O3S
Molecular Weight311.32
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-]
InChIInChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H
InChIKeyFCKPMFCYLRAGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (CAS: 914224-34-3) | Key Intermediate in Quizartinib Synthesis & Pharmacopeial Impurity Standard


2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (CAS: 914224-34-3) is a heterocyclic compound characterized by an imidazo[2,1-b]benzothiazole core with a 4-nitrophenyl substituent at the 2-position and a hydroxyl group at the 7-position . This specific substitution pattern is critical for its primary application as a synthetic intermediate in the multi-step preparation of Quizartinib (AC220), a clinically approved FLT3 tyrosine kinase inhibitor [1]. The compound is also officially recognized and supplied as Quizartinib Impurity 3 [2], underscoring its importance in pharmaceutical quality control and regulatory filings. Its distinct chemical reactivity is defined by the reducible 4-nitrophenyl group and the functionalizable 7-hydroxyl group, which are sequentially modified to construct the active pharmaceutical ingredient.

Why 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol Cannot Be Replaced by Other Imidazo[2,1-b]benzothiazole Analogs


The functionalization of the imidazo[2,1-b]benzothiazole core is critically dependent on the specific substituents at the 2- and 7-positions. While the core scaffold is common to a family of bioactive compounds [1], the precise combination of a 7-hydroxyl group and a 4-nitrophenyl group in this compound is non-negotiable for its intended applications. In the synthesis of Quizartinib, the 7-hydroxyl group serves as the sole nucleophilic site for the essential O-alkylation with a morpholinoethyl group, and the 4-nitrophenyl group is the only suitable precursor that can be reduced to the requisite 4-aminophenyl moiety for urea linkage formation [2]. Analogs lacking the hydroxyl group, such as 7-methyl derivatives, or those with an unsubstituted phenyl ring, are chemically inert in these sequential transformations and cannot serve as viable intermediates . This unique bifunctional reactivity defines its irreplaceable role as a Quizartinib building block and impurity standard.

Quantitative Evidence for the Selection of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol


Quizartinib Synthesis: The 7-OH Group Enables Key Alkylation Step with 86% Yield

The 7-hydroxyl group of the target compound is the sole reactive site for the installation of the morpholinoethyl side chain, a structural feature critical for the pharmacokinetic and pharmacodynamic properties of Quizartinib [1]. In the patented synthetic route, this alkylation reaction proceeds with an 86% yield [1]. This specific transformation is not possible with 7-substituted analogs such as 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS: 24247-19-6) , which lacks a nucleophilic oxygen atom for this reaction.

Medicinal Chemistry Process Chemistry FLT3 Kinase Inhibitor

Quizartinib Synthesis: 4-Nitrophenyl Group is a Required Precursor for Aniline Formation via Reduction

The 4-nitrophenyl group on the target compound is a non-negotiable functional handle. It must be reduced to a 4-aminophenyl group, which subsequently forms the essential urea linkage to the isoxazole fragment in Quizartinib [1]. In the disclosed process, this two-step sequence (alkylation followed by reduction) proceeds with an overall 32% yield for the formation of the 4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]aniline intermediate [1]. An alternative starting material such as a 2-phenylimidazo[2,1-b]benzothiazole (CAS: 24247-18-5) lacks the reducible nitro group and would be a dead-end synthetic intermediate.

Medicinal Chemistry Process Chemistry Nitro Reduction

Antitubercular Activity: Nitrophenyl Moiety Confers Potent In Vitro Activity with an IC₅₀ of 2.32 μM

Within the imidazo[2,1-b]benzothiazole class, the presence of a 4-nitrophenyl group is associated with enhanced antitubercular activity. A derivative of the target compound, IT10, which incorporates the same 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole core, was identified as the most active compound in a series. It demonstrated an IC₅₀ of 2.32 μM and an IC₉₀ of 7.05 μM against Mycobacterium tuberculosis (Mtb) H37Ra [1]. In contrast, other derivatives in the same series lacking the 4-nitrophenyl group showed weaker activity, with IC₅₀ values exceeding 50 μM [2]. Furthermore, the compound exhibited a favorable selectivity index, showing no acute cellular toxicity (>128 μM) toward MRC-5 lung fibroblast cells [1].

Antitubercular Mycobacterium tuberculosis Pantothenate Synthetase Inhibition

Regulatory Identity: Defined and Supplied as Quizartinib Impurity 3

The target compound is explicitly defined as 'Quizartinib Impurity 3' and is supplied with detailed characterization data compliant with regulatory guidelines (e.g., for ANDA filings) [1]. This is a distinct and documented identity. In contrast, close structural analogs like 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS: 24247-22-1) are not recognized or supplied as a specific impurity for Quizartinib . The designated impurity status of the target compound creates a non-interchangeable requirement in the pharmaceutical development and quality control of Quizartinib.

Pharmaceutical Analysis Quality Control Impurity Standard

Primary Application Scenarios for 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol


Synthesis of Quizartinib (AC220) and Related FLT3 Inhibitor Analogs

This compound is the essential, patented intermediate for the synthesis of Quizartinib (AC220), a clinically approved FLT3 tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) [1]. It is specifically used in the reaction sequence involving O-alkylation at the 7-position (86% yield) followed by reduction of the 4-nitrophenyl group (32% overall yield) to form the key aniline intermediate [2]. It is the definitive building block for constructing the drug's imidazo[2,1-b]benzothiazole core.

Pharmaceutical Quality Control: Reference Standard for Quizartinib Impurity 3

The compound is officially designated and commercially supplied as 'Quizartinib Impurity 3' [3]. It is a required reference standard for analytical method development, method validation, and quality control (QC) applications during the commercial production of Quizartinib. This includes its use in supporting Abbreviated New Drug Application (ANDA) filings, where traceability against pharmacopeial standards (e.g., USP, EP) is required [3].

Antitubercular Drug Discovery and Target Validation

As demonstrated by a derivative (IT10) sharing the identical 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol core, this scaffold exhibits potent and selective inhibition of Mycobacterium tuberculosis pantothenate synthetase (PanC) with an IC₅₀ of 2.32 μM [4]. This compound is a validated hit for programs developing novel antitubercular agents targeting the pantothenate biosynthesis pathway, particularly given its favorable selectivity index (>128 μM against MRC-5 cells) [4].

Quote Request

Request a Quote for 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.